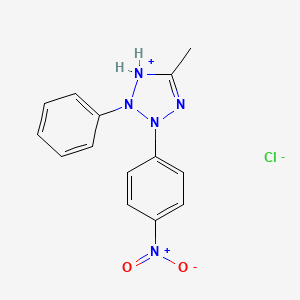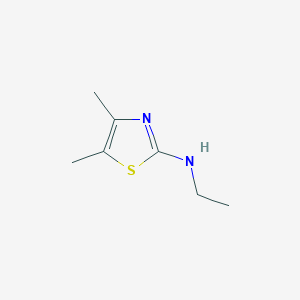![molecular formula C8H9N3O B1647833 (5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B1647833.png)
(5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications. The presence of both nitrogen atoms in the fused ring system allows for various chemical modifications, making it a versatile scaffold in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol typically involves the construction of the imidazole ring followed by the introduction of the methyl and hydroxymethyl groups. One common method starts with the reaction of 2,3-diaminopyridine with formaldehyde under acidic conditions to form the imidazole ring. The methyl group can be introduced via alkylation using methyl iodide, and the hydroxymethyl group can be added through a reaction with formaldehyde and a reducing agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening of catalysts to improve yield and reduce reaction times. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, can also be employed to introduce various substituents efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
(5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: The imidazole ring can be reduced to its corresponding dihydro form using hydrogenation over palladium on carbon.
Substitution: The methyl group can be substituted with various functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or CrO3 in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Formyl or carboxyl derivatives.
Reduction: Dihydroimidazopyridine derivatives.
Substitution: Various alkylated or functionalized imidazopyridine derivatives.
Wissenschaftliche Forschungsanwendungen
(5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a GABA_A receptor modulator, which could have implications in neurological research.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Wirkmechanismus
The mechanism of action of (5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol involves its interaction with specific molecular targets. For instance, as a GABA_A receptor modulator, it binds to the receptor and enhances its activity, leading to increased inhibitory neurotransmission. This can result in sedative and anxiolytic effects. In cancer research, it may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[4,5-b]pyridine: A closely related compound with similar biological activities but lacking the hydroxymethyl group.
Imidazo[1,2-a]pyridine: Another isomer with different substitution patterns and biological activities.
Imidazo[4,5-c]pyridine: Similar in structure but with variations in the position of nitrogen atoms in the ring system.
Uniqueness
(5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl group allows for further functionalization and enhances its solubility and bioavailability compared to its analogs .
Eigenschaften
Molekularformel |
C8H9N3O |
|---|---|
Molekulargewicht |
163.18 g/mol |
IUPAC-Name |
(5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol |
InChI |
InChI=1S/C8H9N3O/c1-5-2-3-6-8(9-5)11-7(4-12)10-6/h2-3,12H,4H2,1H3,(H,9,10,11) |
InChI-Schlüssel |
GNQFASBWHPDBDG-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C1)NC(=N2)CO |
Kanonische SMILES |
CC1=NC2=C(C=C1)NC(=N2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![4-Ethoxybenzo[d]thiazole](/img/structure/B1647802.png)





